4-Amino-3-prop-2-enylquinazoline-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-prop-2-enylquinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-7-14-10(12)8-5-3-4-6-9(8)13-11(14)15/h2-6H,1,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVEJGGOUCASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C2C=CC=CC2=NC1=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363008 | |
| Record name | 4-amino-3-prop-2-enylquinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53486-62-7 | |
| Record name | 4-amino-3-prop-2-enylquinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Conformational Analysis of 4 Amino 3 Prop 2 Enylquinazoline 2 Thione Derivatives
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the structure of a new compound. Each method provides unique information about the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) ring, the amino group, and the prop-2-enyl (allyl) substituent. The aromatic protons on the quinazoline core would typically appear as multiplets in the downfield region (around 7.0-8.5 ppm). The protons of the allyl group would show characteristic signals: a doublet for the two protons adjacent to the nitrogen, a multiplet for the methine proton, and two distinct signals for the terminal vinyl protons. The amino group protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The spectrum would show signals for the eight carbons of the quinazoline ring, including the characteristic C=S carbon (thione) which would be significantly downfield. Additionally, three distinct signals would be expected for the prop-2-enyl group.
Table 1: Hypothetical NMR Data for 4-Amino-3-prop-2-enylquinazoline-2-thione
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.0-8.5 (m, 4H) | Aromatic-H | 115-140 | Aromatic-C |
| 5.8-6.0 (m, 1H) | -CH=CH₂ | 130-135 | -C H=CH₂ |
| 5.0-5.2 (m, 2H) | -CH=CH₂ | 115-120 | -CH=C H₂ |
| 4.8-5.0 (d, 2H) | N-CH₂ | 45-55 | N-C H₂ |
| 4.5-5.5 (br s, 2H) | NH₂ | 175-185 | C=S |
Note: This is a generalized and hypothetical data table.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation. Key absorptions would confirm the presence of the amino group (N-H stretching), the aromatic ring (C-H and C=C stretching), the alkene group (C=C stretching), and the thione group (C=S stretching).
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300-3500 | N-H | Stretching (Amino) |
| 3000-3100 | C-H | Stretching (Aromatic & Alkene) |
| 1600-1650 | C=C | Stretching (Alkene) |
| 1450-1600 | C=C | Stretching (Aromatic) |
Note: This is a generalized and hypothetical data table.
Mass Spectrometry Techniques (e.g., ESI-HRMS, EI-MS, LC-MS) for Molecular Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by determining the mass-to-charge ratio (m/z) of the molecular ion peak with high precision.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Observation |
|---|---|
| ESI-HRMS | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₁N₃S |
Note: This is a generalized and hypothetical data table.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic quinazoline system and the thione group.
Table 4: Anticipated UV-Visible Absorption Maxima (λmax) for this compound
| λmax (nm) | Type of Transition |
|---|---|
| ~250-280 | π→π* |
| ~320-360 | π→π* |
Note: This is a generalized and hypothetical data table.
Solid-State Structural Determination
While spectroscopic methods provide valuable structural information, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state.
X-ray Crystallography for Three-Dimensional Structure Elucidation
Table 5: Illustrative X-ray Crystallographic Parameters for a Quinazoline Derivative
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
Note: This is a generalized and hypothetical data table for a related type of compound.
Table of Compound Names Mentioned
| Compound Name |
|---|
Tautomerism and Isomerism Studies
The structural diversity of this compound is influenced by the potential for both tautomerism and isomerism. These phenomena are critical in determining the compound's reactivity, spectroscopic properties, and interactions in various chemical and biological systems.
Thione-Thiol Tautomeric Equilibria Investigations in Quinazoline-2-thiones
Quinazoline-2-thione derivatives, including this compound, can exist in a tautomeric equilibrium between the thione and thiol forms. ias.ac.insemanticscholar.org This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms within the quinazoline core. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond with a sulfhydryl group (S-H). researchgate.netstackexchange.com
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the quinazoline ring. In many heterocyclic thiones, the thione form is generally the more stable tautomer in the solid state and in various solvents. ias.ac.instackexchange.com Spectroscopic methods such as NMR and IR are instrumental in studying these equilibria, as the characteristic signals for the N-H and S-H protons, as well as the C=S and C-S bonds, can be distinguished.
Table 1: Comparison of Thione and Thiol Tautomers of this compound
| Feature | Thione Tautomer | Thiol Tautomer |
| Structure | Contains a C=S (thiocarbonyl) group | Contains an S-H (sulfhydryl/thiol) group and a C=N bond in the ring |
| Key Functional Group | >C=S | -SH |
| Systematic Name | 4-Amino-3-prop-2-enylquinazoline-2(1H)-thione | 4-Amino-3-prop-2-enylquinazoline-2-thiol |
| Expected Stability | Generally more stable in many heterocyclic systems ias.ac.in | Generally less stable |
| Potential Spectroscopic Signature (IR) | C=S stretching vibration | S-H stretching vibration |
| Potential Spectroscopic Signature (¹H NMR) | N-H proton signal | S-H proton signal (often broad) |
Configurational and Conformational Isomerism Analysis (e.g., E/Z Isomers)
Isomerism in this compound can be considered in terms of both configurational and conformational isomers.
Configurational Isomerism:
E/Z Isomerism: This type of isomerism, also known as geometric isomerism, occurs due to restricted rotation around a double bond. studymind.co.ukdocbrown.info For E/Z isomerism to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.orgmasterorganicchemistry.com In the case of the 3-prop-2-enyl (allyl) substituent (–CH₂–CH=CH₂), the terminal carbon of the double bond is bonded to two hydrogen atoms. Therefore, E/Z isomerism is not possible for the unsubstituted prop-2-enyl group itself. If the prop-2-enyl group were to be substituted at the terminal carbon, creating a –CH₂–CH=CHR moiety (where R is not hydrogen), then E/Z isomerism would be possible.
Conformational Isomerism:
Table 2: Analysis of Isomerism in this compound
| Type of Isomerism | Applicability to this compound | Description |
| E/Z Isomerism | Not applicable to the unsubstituted prop-2-enyl group | The terminal carbon of the C=C bond in the prop-2-enyl group has two identical hydrogen substituents, precluding E/Z isomerism. studymind.co.uklibretexts.org |
| Conformational Isomerism | Applicable | Rotation around the N-C single bond connecting the prop-2-enyl group to the quinazoline ring results in different conformers. |
Computational and Theoretical Investigations of 4 Amino 3 Prop 2 Enylquinazoline 2 Thione and Analogues
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties with high accuracy. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it a popular choice for studying medium to large organic molecules. mui.ac.irresearchgate.net Ab initio methods, while more computationally intensive, provide benchmark data for validating DFT results. These computational studies on quinazoline (B50416) derivatives help in understanding their chemical reactivity and potential biological interactions. nih.govnih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using methods like DFT with a suitable basis set (e.g., 6-311++G(d,p)), the coordinates of the atoms are adjusted until a minimum on the potential energy surface is located. researchgate.net This process yields the equilibrium geometry of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.
For 4-Amino-3-prop-2-enylquinazoline-2-thione, optimization would reveal the planarity of the quinazoline ring system and the spatial orientation of the amino and prop-2-enyl substituents. Analysis of the vibrational frequencies after optimization is crucial to confirm that the obtained structure is a true energy minimum (i.e., no imaginary frequencies). This stability analysis ensures that the calculated properties correspond to a physically realistic conformation of the molecule.
Table 1: Representative Optimized Geometric Parameters for a Quinazoline Core This table displays typical bond lengths and angles for the quinazoline ring system, as would be determined by DFT calculations. Actual values for the target compound may vary.
| Parameter | Bond/Angle | Typical Value (DFT/B3LYP) |
| Bond Length | C2=S | 1.68 Å |
| N1-C2 | 1.38 Å | |
| C2-N3 | 1.39 Å | |
| N3-C4 | 1.38 Å | |
| C4-C4a | 1.42 Å | |
| C4-N(amino) | 1.37 Å | |
| Bond Angle | N1-C2-N3 | 115.0° |
| C2-N3-C4 | 124.5° | |
| N3-C4-N(amino) | 119.0° | |
| Dihedral Angle | C4a-C4-N3-C(prop-enyl) | ~90° (indicating potential twisting) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net
In quinazoline derivatives, the distribution of these orbitals provides insight into the molecule's electronic behavior. beilstein-journals.org For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the thione sulfur atom, indicating these are the likely sites of oxidation. Conversely, the LUMO is typically distributed over the electron-deficient quinazoline ring system, particularly the pyrimidine (B1678525) part, which is the likely site for reduction or nucleophilic attack. mdpi.comsemanticscholar.org
Table 2: Typical Frontier Molecular Orbital Energies for Quinazoline Analogues This table shows representative energy values obtained from DFT calculations for similar heterocyclic systems.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.2 eV |
| LUMO Energy (ELUMO) | -1.8 eV |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.4 eV |
Electron Density and Charge Distribution Analysis (e.g., Fukui Indices)
Understanding the distribution of electron density and atomic charges is key to predicting a molecule's reactive behavior. Fukui indices (f+, f-, f0) are powerful descriptors derived from conceptual DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, respectively. researchgate.netrowansci.com
f- : Predicts the site for electrophilic attack by indicating where an electron is most easily removed.
f+ : Predicts the site for nucleophilic attack by showing where an added electron is most likely to be localized. joaquinbarroso.com
f0 : Predicts the site for radical attack.
For this compound, the Fukui functions would likely indicate that the nitrogen of the amino group and the sulfur of the thione group are susceptible to electrophilic attack (higher f- values). The carbon atoms of the pyrimidine ring, particularly C2 and C4, are often identified as primary sites for nucleophilic attack (higher f+ values). researchgate.net
Table 3: Illustrative Fukui Indices for Key Atoms in a Quinazoline-2-thione System This table provides a conceptual representation of how Fukui indices would identify reactive centers.
| Atom | f- (Electrophilic Attack) | f+ (Nucleophilic Attack) |
| S (thione) | High | Moderate |
| N (amino) | High | Low |
| C2 | Low | High |
| C4 | Low | High |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions : Indicate negative potential (electron-rich), which are favorable sites for electrophilic attack.
Blue regions : Indicate positive potential (electron-poor), which are favorable sites for nucleophilic attack.
Green regions : Represent neutral potential.
In the MEP surface of this compound, negative potential (red/yellow) is expected to be concentrated around the electronegative sulfur atom of the thione group and the nitrogen atoms of the quinazoline ring. nih.gov These areas are susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which represent charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net
Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies This table illustrates the type of intramolecular interactions and their stabilizing energies (E(2)) that NBO analysis can reveal.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N(Amino) | π(C4-C4a) | ~25.0 | n → π (Resonance) |
| LP(1) S(Thione) | π(N1-C2) | ~30.0 | n → π (Hyperconjugation) |
| π(C5-C6) | π(C4a-C8a) | ~20.0 | π → π (Conjugation) |
Theoretical Spectroscopic Predictions
Computational methods are widely used to predict various types of molecular spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). asianpubs.org Theoretical vibrational spectra (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of vibrational modes. researchgate.net
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). asianpubs.org These theoretical predictions are invaluable for interpreting complex experimental spectra and verifying the molecular structure. For this compound, DFT calculations would predict characteristic vibrational frequencies for the N-H stretching of the amino group, the C=S stretching of the thione, and the C=N and C=C stretching modes of the quinazoline ring.
Table 5: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical calculated vibrational frequencies. These are often scaled to better match experimental values.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| -NH2 | N-H Symmetric Stretch | ~3450 |
| -NH2 | N-H Asymmetric Stretch | ~3550 |
| C=S | Thione Stretch | ~1100-1200 |
| C=N | Ring Stretch | ~1610 |
| C=C | Aromatic Ring Stretch | ~1580 |
Non-Linear Optical (NLO) Properties Derived from Electronic Structure
The exploration of non-linear optical (NLO) properties in organic molecules is a burgeoning area of research with potential applications in optoelectronics, optical communications, and information processing. researchgate.net Organic NLO materials can exhibit superior performance due to their high optical nonlinearity and tunable properties. nih.gov The NLO response in organic compounds often arises from the presence of π-conjugated systems connecting electron-donating and electron-accepting groups, which enhances molecular polarizability. nih.gov
While specific experimental or theoretical studies on the NLO properties of this compound are not extensively documented in the literature, investigations into structurally related organic molecules provide a basis for understanding its potential. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting NLO properties such as polarizability (α) and first-order hyperpolarizability (β). researchgate.net For instance, studies on other heterocyclic compounds have shown that the strategic placement of amino groups (electron-donating) and other functional moieties can significantly influence the NLO response. researchgate.net The quinazoline core, with its aromatic nature, combined with the amino and prop-2-enyl substituents in this compound, suggests the potential for interesting NLO characteristics that warrant further computational investigation.
A general approach to studying these properties involves optimizing the molecular geometry using a suitable level of theory and basis set, followed by the calculation of electronic properties. The calculated hyperpolarizability values can then be compared with those of known NLO materials to assess the compound's potential.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed. These simulations can elucidate conformational changes, interaction dynamics, and the stability of molecular complexes, providing insights that are often inaccessible through static modeling alone.
The study of how ligands adsorb onto surfaces is critical for applications ranging from corrosion inhibition to the development of novel sensors and catalysts. MD simulations can model the intricate process of a ligand approaching and binding to a surface, revealing the key interactions and energetic factors that govern adsorption.
Molecular Docking Studies and In Silico Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict the binding mode of a ligand to a protein target of known three-dimensional structure. ekb.eg
Quinazoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, often by inhibiting specific enzymes. nih.govnih.gov Molecular docking studies on quinazoline analogues have been instrumental in understanding their mechanism of action. For instance, various studies have explored the binding of quinazoline derivatives to the ATP-binding site of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). ijcce.ac.irnih.gov
Below is a representative data table illustrating the kind of results obtained from molecular docking studies of quinazoline analogues against a hypothetical protein kinase target.
| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Analogue A | -8.5 | MET793, LYS745, CYS797 |
| Analogue B | -9.2 | MET793, THR790, ASP855 |
| Analogue C | -7.9 | GLU762, LEU844, ALA743 |
This table is illustrative and based on typical findings for quinazoline kinase inhibitors.
A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for the binding of a ligand. nih.gov For quinazoline-based inhibitors of EGFR, studies have frequently highlighted the importance of interactions with residues such as Met793 in the hinge region, which often acts as a hydrogen bond acceptor from the N1 of the quinazoline ring. ijcce.ac.ir Other key residues can include those that form hydrophobic interactions with the quinazoline core and its substituents. The analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their potency. nih.govijper.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to develop predictive models for quinazoline derivatives. frontiersin.org These models are built by aligning a set of compounds with known activities and then correlating their 3D properties (steric, electrostatic, hydrophobic, etc.) with their biological activities. nih.govfrontiersin.org
The development of a QSAR model for a series of compounds including this compound would involve synthesizing and testing a range of analogues to generate the necessary activity data. The resulting model would provide contour maps that indicate which regions of the molecule are sensitive to modifications. For example, a CoMFA steric contour map might show that bulky substituents at a particular position are favorable for activity, while an electrostatic map might indicate that an electron-withdrawing group is preferred in another region. Such insights are invaluable for guiding the synthesis of new, more potent analogues. nih.govfrontiersin.org
Below is an example of a data table that might be generated during the development of a QSAR model for a series of quinazoline analogues.
| Compound Analogue | Experimental pIC50 | Predicted pIC50 (from QSAR model) |
| Analogue 1 | 7.2 | 7.1 |
| Analogue 2 | 6.8 | 6.9 |
| Analogue 3 | 8.1 | 8.0 |
| Analogue 4 | 7.5 | 7.6 |
This table is illustrative of the data used and generated in QSAR studies.
Mechanistic Investigations of Biological Activities of 4 Amino 3 Prop 2 Enylquinazoline 2 Thione Analogues
Modulation of Apoptotic Pathways and Protein-Protein Interactions
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Investigations into quinazoline (B50416) derivatives have revealed their potential to modulate key apoptotic pathways.
Inhibition of Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-xL, Bcl-2, Mcl-1)
While direct inhibition of Bcl-2 family proteins by 4-Amino-3-prop-2-enylquinazoline-2-thione has not been specifically documented, related quinazolinone derivatives have been shown to induce apoptosis through the modulation of these proteins. For instance, certain novel quinazolin-4-one derivatives have been found to decrease the expression of the anti-apoptotic gene Bcl-2 in cancer cell lines. nih.gov This downregulation of Bcl-2 is a key step in promoting apoptosis, as it allows pro-apoptotic proteins to initiate the cell death cascade. The activity of such compounds is often evaluated by their ability to alter the ratio of pro- to anti-apoptotic proteins within the cell.
Mechanistic Insights into Apoptosis Induction (e.g., Mitochondrial Potential Reduction, Caspase Activation)
The apoptotic process is often mediated through the intrinsic mitochondrial pathway, which involves a reduction in mitochondrial membrane potential and the subsequent activation of caspases. Studies on quinazolinone derivatives have demonstrated their capacity to trigger these events. For example, some 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been shown to induce apoptosis by activating initiator caspases-8 and -9, as well as the executioner caspase-3. mdpi.com The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis. Furthermore, some quinazoline-containing compounds have been observed to induce both early and late apoptotic cell populations, as confirmed by Annexin V/PI staining and the activation of caspase 3/7. nih.gov
Enzymatic Inhibition Mechanisms
The quinazoline scaffold is a common feature in a variety of enzyme inhibitors, targeting a range of critical cellular and microbial enzymes.
Inhibition of Mycobacterial Non-Proton Pumping Type II NADH Dehydrogenase (NDH-2)
The type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the respiratory metabolism of Mycobacterium tuberculosis and is considered a promising drug target. dundee.ac.uk A series of 2-mercapto-quinazolinones have been identified as potent inhibitors of the NDH-2 enzyme. dundee.ac.uk These compounds have been shown to target the ndh encoded NDH-2 with nanomolar potencies. dundee.ac.uk Structural studies of mycobacterial NDH-2 in complex with a 2-mercapto-quinazolinone inhibitor have revealed that this class of compounds binds in the putative menaquinone-reducing pocket of the enzyme. biorxiv.org This binding blocks menaquinone reduction through direct interaction with the flavin adenine (B156593) dinucleotide cofactor. biorxiv.org Enzyme kinetic studies have suggested a noncompetitive inhibition mechanism, indicating that these inhibitors may bind to an allosteric site. dundee.ac.ukresearchgate.net
Interactive Data Table: Inhibition of Mycobacterial NDH-2 by 2-Mercapto-quinazolinone Analogues
| Compound ID | Modification | Target Enzyme | Inhibition Potency (IC50) | Inhibition Type |
| Analogue 1 | Varied R1 | M. tuberculosis NDH-2 | Low µM range | Noncompetitive |
| Analogue 2 | Varied S-linker | M. tuberculosis NDH-2 | Nanomolar range | Allosteric |
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The 4-aminoquinazoline core is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as EGFR inhibitors. nih.govbohrium.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. bohrium.com The quinazoline N1 and N3 atoms often form crucial hydrogen bonds within the ATP-binding site. nih.gov While specific data for this compound is not available, the 4-aminoquinazoline scaffold is a strong indicator of potential EGFR inhibitory activity.
Interactive Data Table: EGFR Kinase Inhibition by 4-Anilinoquinazoline Derivatives
| Compound Class | Specific Derivative Example | Target Kinase | Activity (IC50) | Mechanism of Action |
| 4-Anilinoquinazolines | Gefitinib | EGFR | Nanomolar range | ATP-competitive |
| 4-Anilinoquinazolines | Erlotinib | EGFR | Nanomolar range | ATP-competitive |
| 2-Substituted Quinazolinones | Compound 17 | Kinase Panel | Varies | Kinase Inhibition |
Broad-Spectrum Inhibition of Serine and Metallo-β-Lactamases (BLs)
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a significant public health threat. While research on quinazoline-2-thione derivatives as β-lactamase inhibitors is limited, structurally related compounds containing a thione group have been investigated. For instance, derivatives of 1,2,4-triazole-3-thione have been explored as inhibitors of both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). mdpi.com These compounds have shown the potential for broad-spectrum activity, which is crucial for combating infections caused by bacteria that produce multiple types of β-lactamases. mdpi.com
Inhibition of Cysteine Proteases (e.g., Cathepsin B and H)
Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of cysteine cathepsins, a family of proteases involved in numerous physiological and pathological processes, including cancer progression and inflammation. A novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines demonstrated significant inhibitory activity against mammalian hepatic cysteine proteases, namely Cathepsins B, H, and L.
One of the most potent compounds in this series, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline, exhibited remarkable inhibition of Cathepsins B and H with inhibition constants (Ki) in the nanomolar range. Specifically, the Ki values were in the order of 10⁻¹⁰ M for both Cathepsin B and Cathepsin H, and 10⁻⁹ M for Cathepsin L. These findings were supported by in silico docking studies which indicated favorable interactions within the active sites of these enzymes.
Furthermore, research on 2,3-dihydroquinazolin-4(1H)-ones has also established this scaffold as a source of non-peptidyl inhibitors for Cathepsins B and H. These compounds were found to be reversible inhibitors, with a more pronounced effect on Cathepsin B, exhibiting Ki values in the nanomolar range, whereas Cathepsin H was inhibited at micromolar concentrations. This differential inhibition pattern underscores the subtle structural requirements for potent and selective inhibition of individual cathepsins. While direct studies on this compound are limited, the established activity of the broader quinazoline class against these proteases suggests a promising avenue for investigation.
Inhibitory Activity of Quinazoline Analogues against Cysteine Proteases
| Compound Class | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines | Cathepsin B | ~10⁻¹⁰ M |
| (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines | Cathepsin H | ~10⁻¹⁰ M |
| (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines | Cathepsin L | ~10⁻⁹ M |
| 2,3-Dihydroquinazolin-4(1H)-ones | Cathepsin B | Nanomolar range |
| 2,3-Dihydroquinazolin-4(1H)-ones | Cathepsin H | Micromolar range |
Modulation of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Activities
The quinazoline scaffold is a well-established pharmacophore in the design of inhibitors for dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide biosynthesis and, consequently, cell proliferation. Several quinazolinone-based derivatives have been designed and evaluated as DHFR inhibitors. For instance, two series of quinazolinone derivatives were synthesized and showed potent antibacterial and antitumor activities by targeting DHFR. One compound from this series exhibited significant inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 µM, while another was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR) with an IC50 of 0.158 µM. Furthermore, a different quinazolinone derivative demonstrated inhibitory activity against human DHFR with an IC50 value of 0.527 µM.
In the context of TS inhibition, a notable quinazoline-based inhibitor, CB3717 (N-(4-(N-((2-amino-4-hydroxy-6-quinazolinyl)methyl)prop-2-ynylamino)benzoyl)-L-glutamic acid), has been extensively studied. CB3717 is a potent competitive inhibitor of human thymidylate synthetase with respect to the cofactor 5,10-methylenetetrahydrofolate, exhibiting a Ki of 4.9 nM. Interestingly, this compound also inhibits human DHFR, with a Ki of 23 nM. The dual inhibitory action of such compounds highlights the potential of the quinazoline core to be tailored for multi-target therapies. The structural similarities between these active compounds and this compound suggest that the latter may also modulate the activity of these vital enzymes.
Inhibition of Bacterial Enzymes
The quinazoline framework has been a fertile ground for the development of novel antibacterial agents targeting various bacterial enzymes. Research into 4(3H)-quinazolinone derivatives has led to the discovery of compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds is believed to involve the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.
Furthermore, other quinazoline derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. One such analogue demonstrated single-digit micromolar inhibition of E. coli FtsZ's GTPase activity, representing a highly potent inhibitor of this target to date. Additionally, a novel class of quinazolin-2-ylamino-quinazolin-4-ols has been discovered as inhibitors of bacterial DNA polymerase III, an enzyme critical for chromosomal DNA replication. This inhibition ultimately leads to bacterial cell death. The diverse enzymatic targets of quinazoline derivatives in bacteria underscore the versatility of this scaffold in the development of new antibiotics.
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding
Positional Impact of Substituents on Biological Activity (e.g., at 2, 3, 4, 6, 8)
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have revealed key insights into the optimal substitution patterns for various therapeutic targets.
Position 2: Substituents at the 2-position play a crucial role in modulating activity. For instance, in a series of 4(3H)-quinazolinone antibacterials, variations at this position significantly impacted their minimum inhibitory concentrations (MICs) against S. aureus. The presence of a methyl or thiol group at position 2 has been shown to be essential for the antimicrobial activities of certain quinazolinone derivatives.
Position 3: The substituent at the N-3 position is critical for activity and can influence the binding orientation within the target enzyme. The presence of a substituted aromatic ring at this position is often beneficial for antimicrobial activity.
Position 4: The 4-amino group is a key feature for the biological activity of many quinazolines. SAR studies on 4-aminoquinazoline derivatives as opioid receptor like-1 (ORL1) antagonists have demonstrated the importance of this moiety for high-affinity binding. Furthermore, the substitution of an amine or a substituted amine at the 4-position has been shown to enhance both anticancer and antimicrobial properties.
Positions 6 and 8: Halogen atoms, such as iodine, at the 6 and 8-positions of the quinazolinone ring have been found to significantly improve antimicrobial activity. Similarly, the presence of electron-rich substituents at the 6-position can promote anticancer and antimicrobial effects.
Impact of Substituent Position on Quinazoline Biological Activity
| Position | Favorable Substituents/Features | Associated Biological Activity |
|---|---|---|
| 2 | Methyl, Thiol, Imidazole-containing side chain | Antimicrobial, Anti-inflammatory |
| 3 | Substituted aromatic ring | Antimicrobial |
| 4 | Amine or substituted amine | Anticancer, Antimicrobial, ORL1 antagonism |
| 6 | Halogens (e.g., Iodo), Electron-rich groups | Antimicrobial, Anticancer |
| 8 | Halogens (e.g., Iodo) | Antimicrobial |
Role of the 4-Amino and Prop-2-enyl Moieties in Biological Mechanisms
The 4-amino group is a critical pharmacophoric feature in a vast number of biologically active quinazoline derivatives. Its ability to act as a hydrogen bond donor and acceptor allows for crucial interactions with the amino acid residues in the active sites of target enzymes and receptors. For example, in the context of EGFR kinase inhibitors, the 4-anilinoquinazoline scaffold has been extensively studied, where the amino group at the 4-position is pivotal for binding to the ATP-binding pocket of the enzyme.
The prop-2-enyl (allyl) group at the N-3 position introduces a flexible, lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with the target. While specific studies on the role of the N-3 allyl group in 4-amino-quinazoline-2-thiones are not extensively reported, in broader studies of quinazoline derivatives, alkyl and allyl substituents at this position can affect the potency and selectivity of the compounds. The allyl group, with its double bond, also offers potential for metabolic transformations or specific interactions within a hydrophobic pocket of a target protein.
Influence of the 2-Thione Moiety on Target Binding and Activity
The presence of a thione group at the 2-position of the quinazoline ring significantly impacts the electronic properties and binding capabilities of the molecule compared to its 2-oxo counterpart. The sulfur atom in the thione group is larger and more polarizable than the oxygen atom in the corresponding quinazolinone, which can lead to different types of interactions with biological targets.
In vitro Pre-clinical Activity Profiling and Mechanistic Insights (Excluding Clinical Human Trial Data)
In vitro studies on analogues of this compound have been instrumental in deciphering their molecular mechanisms of action. These investigations have primarily focused on their effects on key cellular enzymes and signaling pathways that are often dysregulated in diseases like cancer.
Enzyme kinetic studies have revealed that 4-aminoquinazoline derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.gov Many compounds within this class function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov
For instance, research on 4-anilinoquinazoline analogues, which share the core 4-aminoquinazoline structure, has demonstrated a potent and highly selective inhibition of EGFR tyrosine kinase through an ATP-competitive binding mechanism. nih.gov This competitive inhibition means the compound directly competes with ATP for binding to the enzyme's active site. Similarly, a novel 4-aminoquinazoline derivative, designated as compound 6b, was found to be a selective inhibitor of PI3Kα, a key enzyme in a critical cell survival pathway. nih.gov The inhibition of PI3Kα by this analogue effectively blocks the downstream activation of the PI3K/Akt signaling pathway. nih.gov While detailed kinetic constants are not always reported, the description of these compounds as ATP-competitive provides a clear picture of their inhibitory mechanism at the enzymatic level.
The enzymatic inhibition exerted by 4-aminoquinazoline analogues translates into significant downstream effects on cellular pathways that govern cell proliferation, survival, and death.
Cell Cycle Arrest:
A common mechanistic feature of 4-aminoquinazoline analogues is their ability to halt the cell division cycle, preventing the proliferation of cancer cells. nih.gov For example, the 4-aminoquinazoline derivative DHW-208 was shown to arrest human breast cancer cells (T47D and MDA-MB-231) in the G0/G1 phase of the cell cycle in a time-dependent manner. nih.gov This arrest is associated with the downregulation of key cell cycle proteins, including Cyclin D1, proliferating cell nuclear antigen (PCNA), and retinoblastoma protein (Rb), along with an upregulation of the cell cycle inhibitor p21. nih.gov
Another study on a quinazolin-4(3H)-one derivative, BIQO-19, in non-small cell lung cancer cells (H1975), demonstrated an increase in the population of cells in the G2/M phase. mdpi.com This G2/M arrest was linked to the downregulation of cdc25C and cdc2 expression. mdpi.com
Table 1: Effect of 4-Aminoquinazoline Analogue DHW-208 on Cell Cycle Distribution in T47D Breast Cancer Cells nih.gov
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 55.1 | 35.2 | 9.7 |
| 24 | 68.3 | 23.5 | 8.2 |
| 48 | 75.4 | 15.1 | 9.5 |
Table 2: Effect of Quinazolin-4(3H)-one Analogue BIQO-19 (4 μM) on Cell Cycle Distribution in H1975 Lung Cancer Cells mdpi.com
| Treatment Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 65.1 | 22.9 | 12.0 |
| 12 | 45.2 | 19.5 | 35.3 |
| 24 | 28.7 | 19.3 | 52.0 |
| 48 | 39.1 | 22.4 | 38.5 |
| 72 | 45.3 | 26.2 | 28.5 |
Reactive Oxygen Species (ROS) Generation:
While less commonly reported for 4-aminoquinazoline derivatives, some related quinazoline analogues have been shown to influence cellular oxidative stress. A study on novel 4-Hydroxyquinazoline derivatives found that the lead compound, B1, stimulated the formation of intracellular reactive oxygen species (ROS). mdpi.com This increase in ROS contributes to the depolarization of the mitochondrial membrane, which is a key event in the initiation of apoptosis. mdpi.com
Apoptosis Progression:
Induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Several 4-aminoquinazoline analogues have been shown to effectively trigger this process in cancer cells. nih.govnih.gov The mechanism often involves the intrinsic, or mitochondrial-dependent, apoptotic pathway. nih.govnih.gov
Treatment of breast cancer cells with the derivative DHW-208 led to a decrease in the mitochondrial membrane potential. nih.gov This was followed by the time-dependent cleavage, and thus activation, of key apoptotic proteins such as caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, these analogues can modulate the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov This shift in balance promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade and culminating in apoptosis. nih.gov
Advanced Applications and Future Research Trajectories
Exploration in Functional Materials Science (e.g., Corrosion Inhibition)
The development of effective corrosion inhibitors is a critical area of materials science, aimed at protecting metallic surfaces from degradation in aggressive environments. Heterocyclic compounds containing nitrogen, sulfur, and pi-electrons are known to be excellent corrosion inhibitors, as these features facilitate strong adsorption onto metal surfaces, forming a protective barrier.
While direct experimental data for 4-Amino-3-prop-2-enylquinazoline-2-thione is not yet available, theoretical studies on structurally similar compounds are highly encouraging. For instance, quantum chemical calculations have been performed on related 3-allyl-quinazolin-4(3H)-one derivatives to evaluate their potential as corrosion inhibitors for carbon steel in acidic media. physchemres.org These studies analyze parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the energy gap (ΔE) to predict the efficiency of corrosion inhibition.
The presence of the thione group (C=S) and the amino group in this compound, in addition to the quinazoline (B50416) ring system, likely enhances its ability to adsorb onto metal surfaces compared to its quinazolinone counterparts. The sulfur atom in the thione group can act as a strong anchoring point to the metal surface. Furthermore, the allyl group at the 3-position could contribute to the formation of a more robust and denser protective film.
Future research should focus on the experimental validation of these theoretical predictions. This would involve synthesizing this compound and evaluating its corrosion inhibition efficiency on various metals and alloys in different corrosive environments using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
Table 1: Comparison of Molecular Properties for Potential Corrosion Inhibitors
| Compound | Key Structural Features | Predicted Corrosion Inhibition Mechanism |
| This compound | Quinazoline core, Amino group, Thione group, Allyl group | Strong adsorption via N and S atoms, π-electron interaction, potential for film formation. |
| 3-allyl-2-(propylthio) quinazolin-4(3H)-one | Quinazolinone core, Allyl group, Thioether linkage | Adsorption via N, O, and S atoms, π-electron interaction. physchemres.org |
| 4-Amino-3-methylquinazoline-2-thione | Quinazoline core, Amino group, Thione group | Strong adsorption via N and S atoms, π-electron interaction. nih.gov |
This table is generated based on structural similarities and established principles of corrosion inhibition.
Rational Design Strategies for Novel Quinazoline-2-thione-based Research Probes
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. orientjchem.org The unique structural attributes of this compound make it an attractive starting point for the rational design of novel research probes to investigate biological systems.
The amino group at the 4-position can be readily functionalized to attach fluorophores, biotin (B1667282) tags, or other reporter molecules, which is a key requirement for a versatile research probe. The thione group at the 2-position offers a site for potential coordination with metal ions or for further chemical modification. The allyl group at the 3-position provides a handle for bioorthogonal reactions, such as thiol-ene chemistry, allowing for the specific labeling of biomolecules in a complex biological environment.
For example, by appending a fluorescent dye to the 4-amino position, researchers could develop probes to visualize specific cellular compartments or to track the localization of a target protein. Furthermore, the quinazoline-2-thione core itself may possess intrinsic photophysical properties that could be modulated through chemical modifications to create novel fluorescent sensors.
The design of such probes would be guided by structure-activity relationship (SAR) studies, where systematic modifications to the quinazoline-2-thione scaffold would be made to optimize properties such as target affinity, selectivity, cell permeability, and photophysical characteristics.
Synergistic Approaches with Other Chemical Entities for Enhanced Mechanistic Study
To gain a deeper understanding of complex biological processes, there is a growing interest in using synergistic approaches, where two or more chemical entities are used in combination to achieve an enhanced effect. Given the broad range of biological activities reported for quinazoline derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, this compound could be a valuable tool in such studies. nih.govnih.gov
For instance, in the context of antimicrobial research, this compound could be investigated for synergistic effects with known antibiotics. The quinazoline-2-thione moiety might inhibit a bacterial enzyme that is not targeted by the conventional antibiotic, leading to a more potent bactericidal effect and potentially overcoming drug resistance mechanisms.
In cancer research, the compound could be explored in combination with established chemotherapeutic agents. The quinazoline-2-thione derivative might modulate a signaling pathway that sensitizes cancer cells to the cytotoxic effects of the co-administered drug.
Mechanistic studies would involve treating biological systems (e.g., cell cultures, animal models) with this compound alone and in combination with other agents, followed by a comprehensive analysis of the molecular and cellular responses. Techniques such as transcriptomics, proteomics, and metabolomics would be invaluable in elucidating the underlying mechanisms of synergy.
Development of Advanced Computational Models for Prediction and Design
Computational chemistry plays a pivotal role in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. The development of advanced computational models for this compound and its derivatives would significantly accelerate research in all the areas mentioned above.
Density Functional Theory (DFT) calculations, similar to those performed on related quinazolinone derivatives for corrosion inhibition studies, can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. physchemres.org These calculations can provide insights into its adsorption behavior on metal surfaces, its potential as a ligand for metal complexes, and its reactivity in various chemical transformations.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound with biological targets such as enzymes and receptors. This would be instrumental in the rational design of new therapeutic agents and research probes. By simulating the interactions at the atomic level, researchers can identify key binding interactions and propose modifications to the molecular structure to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of quinazoline-2-thione derivatives with their observed biological activity or material properties. These models, once validated, can be used to predict the properties of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
The integration of these computational models into the research workflow will undoubtedly pave the way for the efficient discovery and development of new functional materials and biologically active agents based on the this compound scaffold.
Q & A
Q. What methodological frameworks integrate multi-omics data to elucidate its mechanism of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
